molecular formula C42H78NO10P B12067492 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium salt

1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium salt

Cat. No.: B12067492
M. Wt: 788.0 g/mol
InChI Key: WTBFLCSPLLEDEM-FDYKVURPSA-N
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Description

1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium salt is a synthetic phospholipid compound. It is commonly used in scientific research due to its structural similarity to naturally occurring phosphatidylserine found in biological membranes. This compound is known for its role in mimicking cell membrane properties and is often utilized in studies involving lipid bilayers and liposome formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium salt is synthesized through a multi-step chemical process. The synthesis begins with the reaction of dioleoylglycerol with phosphatidylserine chloride to form 1,2-dioleoyl-sn-glycero-3-phospho-L-serine. This intermediate is then treated with sodium hydroxide to yield the final sodium salt form .

Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions to ensure consistency and quality. The process typically includes purification steps such as crystallization and filtration to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-dioleoyl-sn-glycero-3-phospho-L-serine sodium salt involves its incorporation into lipid bilayers, where it mimics the properties of natural phosphatidylserine. This incorporation affects membrane fluidity, curvature, and the function of membrane-associated proteins. The compound interacts with various molecular targets, including enzymes and receptors, influencing cellular processes such as signal transduction and membrane trafficking .

Comparison with Similar Compounds

Uniqueness: 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium salt is unique due to its specific interaction with cellular membranes and its ability to mimic natural phosphatidylserine. This makes it particularly valuable in studies involving membrane dynamics and liposome formulations .

Properties

Molecular Formula

C42H78NO10P

Molecular Weight

788.0 g/mol

IUPAC Name

(2S)-2-amino-3-[[(2S)-2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid

InChI

InChI=1S/C42H78NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,38-39H,3-16,21-37,43H2,1-2H3,(H,46,47)(H,48,49)/b19-17+,20-18+/t38-,39-/m0/s1

InChI Key

WTBFLCSPLLEDEM-FDYKVURPSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCC/C=C/CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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